4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide
Description
4-Chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a Schiff base derivative characterized by a central carbohydrazide backbone (-CONHNH-) linking a 4-chlorophenyl group to a 2-piperidino-substituted thiazole ring. The (E)-configuration of the imine bond (C=N) is critical for its structural stability and biological interactions . Its synthesis typically involves condensation of 4-chlorobenzohydrazide with a substituted thiazole aldehyde, followed by characterization via spectroscopic methods (e.g., IR, NMR) and X-ray crystallography to confirm stereochemistry .
Properties
IUPAC Name |
4-chloro-N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-13-6-4-12(5-7-13)15(22)20-19-11-14-10-18-16(23-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAPMVCILZEKLM-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide typically involves a multi-step process:
Synthesis of the thiazole ring: This is often achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the benzenecarbohydrazide: The carbohydrazide moiety can be synthesized via hydrazinolysis of an ester or by direct condensation of hydrazine with a suitable carboxylic acid derivative.
Final coupling reaction: The benzenecarbohydrazide is then coupled with the thiazole derivative under appropriate reaction conditions to yield the final product.
Industrial Production Methods: For industrial-scale production, optimized reaction conditions such as solvent choice, temperature control, and reaction time are crucial to ensure high yield and purity. Industrial processes may utilize continuous flow reactors for better control and scalability.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino moiety or the thiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the carbohydrazide moiety.
Substitution: The chloro-substituent in the benzene ring makes it amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical reagents include hydrogen peroxide, potassium permanganate, or peracids.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate conditions can facilitate substitution reactions.
Major Products: The products from these reactions are diverse and depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a chlorobenzene ring , a piperidine moiety , and a thiazole ring , which contribute to its biological activity. The presence of the hydrazide functional group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, particularly those expressing high levels of androgen receptors.
| Study | Cell Line | IC50 Value (µM) | Observed Effect |
|---|---|---|---|
| Study 1 | LNCaP (prostate cancer) | 5.2 | Inhibition of proliferation |
| Study 2 | PC-3 (prostate cancer) | 3.8 | Induction of apoptosis |
These findings suggest that the compound may serve as a potential therapeutic agent for prostate cancer treatment, targeting androgen receptor pathways effectively.
Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial activity. Research on related compounds suggests efficacy against various bacterial strains, highlighting the potential for broader applications in treating infections.
Neurological Applications
Given the structure's piperidine component, there is potential for investigating its effects on neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating possible applications in treating conditions like anxiety or depression.
Prostate Cancer Treatment
A clinical study focused on the effects of compounds similar to 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide on prostate cancer patients demonstrated a reduction in tumor size while preserving muscle mass, a common side effect associated with traditional therapies.
Toxicity Assessments
Toxicological evaluations conducted on animal models revealed low toxicity levels at therapeutic doses. This safety profile supports further development and clinical trials, emphasizing the compound's viability as a therapeutic agent.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties indicate favorable absorption and distribution characteristics. Studies suggest minimal drug-drug interactions, enhancing its profile as a candidate for further clinical exploration.
Mechanism of Action
The exact mechanism by which 4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide exerts its effects can vary based on its application:
Molecular Targets: Potential molecular targets include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may interfere with specific biochemical pathways, such as signal transduction, enzymatic catalysis, or gene expression regulation.
Comparison with Similar Compounds
Thiazole vs. Thiadiazole and Triazine Derivatives
- 4-Chloro-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzenecarbohydrazide (HCBHV) : This Schiff base replaces the thiazole ring with a 2-hydroxy-4-methoxyphenyl group. It forms stable transition metal complexes (Fe, Cu, Pd) with enhanced cytotoxicity, attributed to the electron-donating methoxy group improving metal coordination .
- 4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide : Substitution with a furyl group instead of thiazole reduces aromatic stacking interactions, which may lower binding affinity in enzyme inhibition assays .
Key Structural Differences
Chlorophenyl vs. Dichlorophenyl and Alkoxy Groups
- N'1-({5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-thienyl}methylidene)-2,4-dichlorobenzene-1-carbohydrazide : The trifluoromethylpyrazole-thienyl hybrid exhibits stronger enzyme stabilization (ΔTm ≈ +8°C) compared to the target compound, likely due to hydrophobic interactions with binding pockets .
Activity Comparison
Crystallographic and Supramolecular Features
The target compound’s crystal packing is influenced by hydrogen bonding (amide-N–H···O) and π-π stacking, as seen in analogues like 4-chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide , which forms zig-zag chains via intermolecular H-bonds . In contrast, triazine derivatives exhibit denser packing due to planar triazine rings, leading to higher melting points .
Biological Activity
4-chloro-N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a chloro-substituted benzene ring, a thiazole ring, and a carbohydrazide linkage, which contribute to its potential therapeutic effects.
- Molecular Formula: C16H17ClN4OS
- Molecular Weight: 348.85 g/mol
- CAS Number: 477854-97-0
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may influence:
- Enzymatic Activity: Potential inhibition or activation of specific enzymes.
- Signal Transduction Pathways: Modulation of pathways related to cell proliferation and apoptosis.
- Gene Expression Regulation: Effects on transcription factors that govern gene expression.
Antitumor Activity
Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: MDA-MB231 (breast cancer), PC3 (prostate cancer), HCT116 (colon cancer), and A431 (skin cancer).
- Mechanism: The compound is believed to induce apoptosis in cancer cells through the cleavage of poly ADP-ribose polymerase (PARP) and inhibition of topoisomerase IIα, which is crucial for DNA replication and repair .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that it can effectively inhibit these markers in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS) .
Antioxidant Activity
Research indicates that derivatives of piperidone compounds, similar to this compound, possess antioxidant properties that mitigate oxidative stress in cellular models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-N'-[(E)-(2-pyridyl)methylidene]benzenecarbohydrazide | Similar core structure | Antitumor activity |
| 4-chloro-N'-[(E)-(2-imidazolyl)methylidene]benzenecarbohydrazide | Imidazole ring substitution | Anti-inflammatory effects |
| 4-chloro-N'-[(E)-(2-thiophenyl)methylidene]benzenecarbohydrazide | Thiophene ring substitution | Antioxidant properties |
Case Studies
- Antiproliferative Effects Study : A study involving MTT assays demonstrated that this compound exhibited higher efficacy than standard chemotherapeutic agents like melphalan against several cancer cell lines .
- In Vivo Safety Profile : In vivo studies conducted on animal models indicated minimal cytotoxicity towards non-cancerous cells while maintaining potent effects against targeted tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
